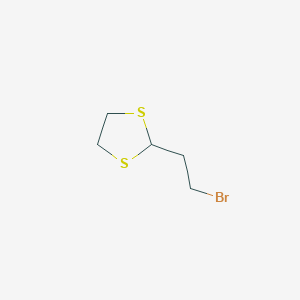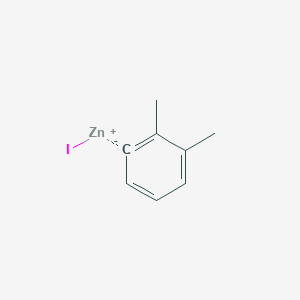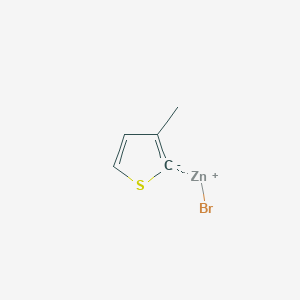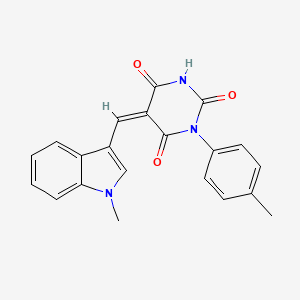
8-Hydroxy-6-methylquinolin-2(1H)-one
描述
8-Hydroxy-6-methylquinolin-2(1H)-one, also known as 8-hydroxyquinoline (8HQ), is a heterocyclic organic compound that has been extensively studied for its diverse range of biochemical and physiological effects. It belongs to the class of quinoline derivatives and has a wide range of applications in the field of chemistry, biology, and medicine.
作用机制
The mechanism of action of 8HQ is complex and varies depending on the specific application. As a chelating agent, it forms stable complexes with metal ions, preventing their interaction with biological molecules. As a fluorescent probe, it binds to biological molecules and emits light upon excitation. As a ligand, it forms coordination compounds with metal ions, altering their reactivity and properties.
Biochemical and Physiological Effects:
8HQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, protecting cells from oxidative stress and inflammation.
实验室实验的优点和局限性
8HQ has several advantages for use in lab experiments. It is readily available, stable, and has a high affinity for metal ions. It is also relatively inexpensive compared to other chelating agents. However, it has some limitations, including its potential toxicity and the need for careful handling due to its ability to form stable complexes with metal ions.
未来方向
There are several potential future directions for research on 8HQ. These include the development of new synthetic methods for 8HQ and its derivatives, the study of its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections, and the development of new coordination compounds and materials based on 8HQ. Additionally, further research is needed to better understand the mechanism of action of 8HQ and its potential toxicity in biological systems.
科学研究应用
8HQ has been extensively studied for its diverse range of applications in scientific research. It has been used as a chelating agent for metal ions, a fluorescent probe for biological imaging, and a ligand for the synthesis of coordination compounds. It has also been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections.
属性
IUPAC Name |
8-hydroxy-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGLIISNBOAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-6-methylquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)




![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)

